molecular formula C17H27N3O4 B13232986 tert-Butyl N-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-3-hydroxycyclohexyl}carbamate

tert-Butyl N-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-3-hydroxycyclohexyl}carbamate

Cat. No.: B13232986
M. Wt: 337.4 g/mol
InChI Key: YPQWVBKAZVAIJS-UHFFFAOYSA-N
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Description

This compound features a tert-butyl carbamate group attached to a 3-hydroxycyclohexyl backbone, further substituted by a 3-cyclopropyl-1,2,4-oxadiazole moiety via a methylene bridge. The hydroxyl group introduces polarity, while the oxadiazole and cyclopropyl groups contribute to electronic and steric properties.

Properties

Molecular Formula

C17H27N3O4

Molecular Weight

337.4 g/mol

IUPAC Name

tert-butyl N-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-3-hydroxycyclohexyl]carbamate

InChI

InChI=1S/C17H27N3O4/c1-16(2,3)23-15(21)18-12-5-4-8-17(22,9-12)10-13-19-14(20-24-13)11-6-7-11/h11-12,22H,4-10H2,1-3H3,(H,18,21)

InChI Key

YPQWVBKAZVAIJS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC(C1)(CC2=NC(=NO2)C3CC3)O

Origin of Product

United States

Preparation Methods

Synthesis of the tert-Butyl Carbamate Cyclohexyl Intermediate

The core intermediate, tert-butyl (3-hydroxycyclohexyl)carbamate , is a crucial building block. Its synthesis typically involves:

  • Starting material: 3-hydroxycyclohexanone or 3-aminocyclohexanol derivatives.
  • Carbamate formation: Introduction of the tert-butyl carbamate protecting group (Boc group) is commonly achieved by reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
  • Stereochemical considerations: The hydroxyl and carbamate groups are introduced or protected to maintain stereochemical integrity.

A representative example is the synthesis of tert-butyl (3-hydroxycyclohexyl)carbamate, which has been documented with the following data:

Parameter Details
CAS Number 610302-03-9
Molecular Formula C11H21NO3
Common Names tert-butyl (3-hydroxycyclohexyl)carbamate
Synthesis Route Boc protection of 3-hydroxycyclohexyl amine
Reaction Conditions Boc2O, base (e.g., triethylamine), solvent (DCM)
Yield Moderate to high depending on conditions

This intermediate is commercially available and serves as a scaffold for further functionalization.

Representative Synthetic Route (Hypothetical Based on Analogous Compounds)

Step Reaction Type Reagents/Conditions Outcome
1 Boc protection 3-amino-3-hydroxycyclohexane + Boc2O, base tert-butyl (3-hydroxycyclohexyl)carbamate
2 Oxadiazole ring formation Amidoxime + carboxylic acid derivative, cyclization 3-cyclopropyl-1,2,4-oxadiazole intermediate
3 Methylene linkage formation Alkylation or reductive amination with formaldehyde or equivalent Attachment of oxadiazole methyl group to cyclohexyl ring
4 Final purification Chromatography (silica gel), recrystallization Pure tert-Butyl N-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-3-hydroxycyclohexyl}carbamate

Experimental Data and Yields from Related Syntheses

Although direct experimental data for this exact compound are scarce, related carbamate and substituted cyclohexyl syntheses provide insight:

Compound/Step Yield (%) Reaction Time Conditions Notes
Boc protection of 4-aminocyclohexanone 45% (cis), 19% (trans) 16 h Sodium cyanoborohydride, ethanol Diastereomeric mixture obtained
Reductive amination with sodium triacetoxyborohydride 40-60% 18 h DCM solvent, ambient temperature Used for cyclohexyl amine derivatives
Oxadiazole formation (literature) 50-80% Variable Cyclization of amidoximes Requires careful control of conditions

Analytical Characterization

These techniques are standard in the preparation and validation of carbamate derivatives and related heterocyclic compounds.

Summary Table of Preparation Method Components

Aspect Details
Starting Materials 3-hydroxycyclohexanone/3-aminocyclohexanol, amidoximes, cyclopropyl precursors
Key Reagents Di-tert-butyl dicarbonate (Boc2O), sodium cyanoborohydride, sodium triacetoxyborohydride
Reaction Types Boc protection, reductive amination, heterocyclic ring cyclization, alkylation
Typical Solvents Dichloromethane, ethanol, ethyl acetate
Purification Techniques Silica gel chromatography, recrystallization
Characterization Methods NMR, HPLC, LC-MS, melting point
Yields Moderate to good (19-60%) depending on step and stereochemistry

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxy group in the cyclohexyl moiety can undergo oxidation to form a ketone.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield various reduced products.

    Substitution: The cyclopropyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Formation of cyclohexanone derivatives.

    Reduction: Formation of reduced oxadiazole derivatives.

    Substitution: Formation of various substituted cyclopropyl derivatives.

Scientific Research Applications

Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific properties.

Biology: In biological research, this compound can be used to study the interactions of oxadiazole-containing molecules with biological targets, such as enzymes or receptors.

Medicine: The unique structure of this compound makes it a potential candidate for drug development, particularly for targeting specific pathways or receptors in the body.

Industry: In the industrial sector, this compound can be used in the development of new materials with specific mechanical or chemical properties.

Mechanism of Action

The mechanism of action of tert-Butyl N-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-3-hydroxycyclohexyl}carbamate is not well-documented. based on its structure, it is likely to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The oxadiazole ring and the hydroxy group are likely to play key roles in these interactions.

Comparison with Similar Compounds

Key structural analogs include carbamate derivatives with variations in heterocyclic substituents, ring systems, and functional groups. Below is a detailed analysis:

Structural and Functional Group Comparisons

Table 1: Molecular Properties of Selected Carbamate Derivatives
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
tert-Butyl N-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-3-hydroxycyclohexyl}carbamate Not provided Estimated: C₁₈H₂₈N₃O₄ ~355 (estimated) Cyclohexyl hydroxyl, oxadiazole, cyclopropyl
tert-Butyl N-[3-(1H-1,2,3,4-tetrazol-5-yl)cyclobutyl]carbamate 1638764-51-8 C₁₀H₁₇N₅O₂ 239.27 Cyclobutyl, tetrazole
Methyl 3-{[(tert-butoxy)carbonyl]amino}bicyclo[1.1.1]pentane-1-carboxylate 1403746-38-2 C₁₂H₁₈N₂O₄ 254.28 Bicyclo[1.1.1]pentane, ester
tert-Butyl exo-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate 744183-20-8 C₁₂H₂₂N₂O₂ 226.32 Bicyclo[3.2.1]octane, amine

Key Differences and Implications

Heterocyclic Substituents :

  • The 1,2,4-oxadiazole in the target compound is electron-withdrawing and metabolically stable, contrasting with the tetrazole in CAS 1638764-51-8, which acts as a bioisostere for carboxylic acids .
  • The cyclopropyl group in the target compound enhances lipophilicity compared to the unsubstituted tetrazole in CAS 1638764-51-6.

The cyclobutyl ring in CAS 1638764-51-8 is smaller than cyclohexyl, reducing steric bulk but limiting hydrophobic interactions.

Functional Groups :

  • The hydroxyl group in the target compound increases hydrophilicity and hydrogen-bonding capacity, absent in the bicyclo derivatives from .
  • The ester in CAS 1403746-38-2 () may confer hydrolytic instability compared to the stable carbamate linkage in the target compound.

Biological Activity

Tert-butyl N-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-3-hydroxycyclohexyl}carbamate is a synthetic organic compound with potential applications in medicinal chemistry. Its unique structure, which includes a tert-butyl group, a hydroxycyclohexyl moiety, and a cyclopropyl-substituted oxadiazole, suggests various biological activities that warrant detailed investigation.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C17H27N3O4
  • Molecular Weight : 337.41 g/mol
  • CAS Number : 2059966-39-9

The structure of the compound is illustrated below:

\text{tert butyl N 3 3 cyclopropyl 1 2 4 oxadiazol 5 yl methyl 3 hydroxycyclohexyl}carbamate}

Biological Activity Overview

Research into the biological activity of this compound indicates its potential as an antimicrobial, anticancer, and neuroprotective agent. The oxadiazole moiety is known for its interaction with various biological targets, which may enhance the compound's pharmacological profile.

1. Antimicrobial Activity

Preliminary studies suggest that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing oxadiazole rings have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens.

CompoundMIC (µg/mL)Target Pathogen
Compound A4MRSA
Compound B8C. difficile

2. Anticancer Activity

The compound has been investigated for its potential in cancer therapy. In vitro studies have demonstrated that related oxadiazole derivatives can induce apoptosis in cancer cell lines by modulating specific signaling pathways.

Case Study: Neuroprotective Effects

A notable study explored the neuroprotective effects of compounds similar to this compound against amyloid-beta-induced toxicity in astrocytes. The results indicated a reduction in inflammatory markers such as TNF-alpha and oxidative stress indicators.

The proposed mechanism of action for this compound involves:

  • Inhibition of Enzymatic Activity : The oxadiazole ring may inhibit enzymes involved in inflammatory pathways and amyloidogenesis.
  • Modulation of Receptor Activity : Interaction with neurotransmitter receptors could be responsible for its neuroprotective effects.

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

  • Inhibition of β-secretase : Compounds structurally related to this compound have shown promising inhibition rates against β-secretase (IC50 values around 15.4 nM) .
  • Anti-Aβ Aggregation : Related compounds demonstrated significant inhibition of amyloid-beta aggregation (up to 85% inhibition at 100 µM) .

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